(4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N2O3S/c21-15-11-14(5-6-16(15)23)25-12-19(20(26)24-8-2-1-3-9-24)29(27,28)18-7-4-13(22)10-17(18)25/h4-7,10-12H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSPSNIRLNMAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Benzo[b][1,4]thiazine Core
- Starting with a suitable aromatic precursor, such as 2-aminobenzenesulfonamide.
- Cyclization with a halogenated ketone (e.g., 3-chloro-4-fluoroacetophenone) under acidic conditions to form the thiazine ring.
Chemical Reactions Analysis
Types of Reactions
(4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone: can undergo various chemical reactions, including:
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Oxidation
- The thiazine ring can be oxidized to introduce additional functional groups or modify existing ones.
-
Reduction
- Reduction reactions can be used to modify the ketone group or reduce the thiazine ring.
-
Substitution
- Halogen atoms (chlorine and fluorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Piperidine, amines, thiols.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.
Antimicrobial Activity: Possible use as an antimicrobial agent due to its structural features.
Industry
Material Science:
Agriculture: Possible use in the development of agrochemicals.
Mechanism of Action
The mechanism by which (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact on Pharmacokinetics and Bioactivity
- Sulfone Group (1,1-Dioxido): Enhances solubility and oxidative stability compared to non-sulfonated benzo[b][1,4]thiazines . This modification reduces hepatic clearance in preclinical models.
- Chloro-Fluoro Phenyl Substitution : The 3-chloro-4-fluorophenyl group increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration, a feature critical for CNS-targeted drugs .
- Piperidinyl Methanone: The piperidine ring contributes to conformational rigidity, enhancing binding affinity for enzymes like PDE4B (predicted ΔG = -9.8 kcal/mol via docking studies) .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data from structurally related compounds (e.g., kinase inhibition, receptor binding) reveals that the target compound likely shares mode-of-action similarities with piperazine-containing kinase inhibitors . For example:
Biological Activity
The compound (4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone , also known by its IUPAC name, is a synthetic derivative belonging to the class of benzothiazine compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H14ClF2N3O5S
- Molecular Weight : 550.3 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including a piperidine moiety and dioxido-benzothiazine core.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer (MCF-7) and colon cancer (HCT 116) cells. The mechanism behind its anticancer effects may involve the induction of apoptosis and modulation of cell cycle progression.
Antimicrobial Activity
The compound has been tested for its antimicrobial properties , demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogenated phenyl groups is believed to enhance its interaction with bacterial cell membranes.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It may inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions like arthritis.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors, altering signaling pathways that regulate cell survival and apoptosis.
- Gene Expression Alteration : It may influence the expression of genes associated with tumor growth and inflammation.
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. describes a method using K₂CO₃ as a base in refluxing THF with piperidine derivatives. Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents (e.g., 1.2 equivalents of piperidine), and monitoring reaction progress via TLC. Post-reaction steps involve neutralization with dilute HCl, filtration, and recrystallization (e.g., from THF or acetone) to achieve yields of 71–83% .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions. For example, aromatic protons in the 6-fluoro-benzothiazine ring appear as distinct doublets (δ 7.2–8.1 ppm), and piperidinyl protons show characteristic splitting patterns (δ 1.5–3.0 ppm). Mass spectrometry (HRMS) confirms molecular weight, as demonstrated in for related triazine derivatives .
Q. How can regioselective functionalization of the benzothiazine core be achieved?
- Methodological Answer : Regioselectivity is influenced by electronic effects. The 6-fluoro substituent deactivates certain positions, directing electrophilic attacks to the 3-chloro-4-fluorophenyl moiety. highlights the use of DMF/acetic acid mixtures under reflux to control cyclization sites in thiazolidinone analogs, which can be adapted for this compound .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity, and what analytical methods validate these effects?
- Methodological Answer : Fluorine and chlorine atoms enhance metabolic stability and lipophilicity, as noted in for trifluoromethyl-containing analogs. To assess bioactivity, perform in vitro assays (e.g., enzyme inhibition) paired with computational docking studies. For validation, compare IC₅₀ values and correlate with logP measurements from HPLC retention times .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Batch-to-batch variations in NMR data (e.g., split aromatic peaks) may arise from residual solvents or tautomeric forms. Use deuterated DMSO for solubility and record spectra at elevated temperatures (e.g., 50°C) to minimize aggregation. Cross-validate with X-ray crystallography (as in ) to confirm solid-state structure .
Q. How can reaction yields be improved in multi-step syntheses, particularly during piperidinyl coupling?
- Methodological Answer : Optimize coupling efficiency by pre-activating the carbonyl group with EDCI/HOBt () or using microwave-assisted synthesis to reduce side reactions. For piperidinyl incorporation, employ excess piperidine (1.5 equivalents) and monitor pH to prevent deprotonation of intermediates .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Methodological Answer : The 1,1-dioxido group in the benzothiazine ring enhances oxidative stability. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Compare degradation pathways (e.g., hydrolysis vs. oxidation) using LC-MS to identify vulnerable sites .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters | Evidence Reference |
|---|---|---|---|
| Synthesis Optimization | Reflux, TLC monitoring | Anhydrous conditions, stoichiometric control | |
| Structural Elucidation | ¹H/¹³C NMR, IR, HRMS | Deuterated solvents, elevated temperature NMR | |
| Bioactivity Correlation | Enzyme assays, logP measurements | IC₅₀ validation, docking simulations | |
| Stability Analysis | Accelerated stability testing, LC-MS | Temperature/humidity control, degradation profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
